{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine
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Overview
Description
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a methoxyethylamino group and a methoxyphenyl group attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyethylamino group: This step involves the reaction of the pteridine core with 2-methoxyethylamine under controlled conditions, often using a catalyst to facilitate the reaction.
Attachment of the methoxyphenyl group: This is typically done through a nucleophilic substitution reaction, where the pteridine derivative reacts with a methoxyphenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and amino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pteridine derivatives: Other compounds in the pteridine family with different substituents.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Amino derivatives: Compounds with similar amino groups but different overall structures.
Uniqueness
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound for further study and development.
Properties
IUPAC Name |
2-N-(2-methoxyethyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-23-10-9-19-16-21-14-13(17-7-8-18-14)15(22-16)20-11-3-5-12(24-2)6-4-11/h3-8H,9-10H2,1-2H3,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVXGPPVLCPYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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